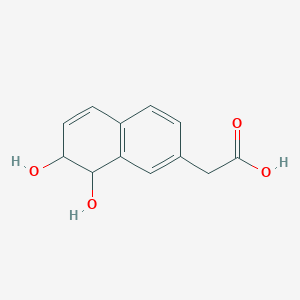
2-(7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)acetic acid is an organic compound with a unique structure that includes a naphthalene ring substituted with hydroxyl groups and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the caustic fusion of naphthalene-2,7-disulfonic acid or 2-hydroxynaphthalene-7-sulfonic acid at high temperatures (around 300°C) . This process yields 2,7-dihydroxynaphthalene, which can then be further modified to introduce the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydronaphthalenes.
Scientific Research Applications
2-(7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the Bcl-2 protein, which plays a crucial role in regulating apoptosis (programmed cell death) . This inhibition can trigger apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2,7-Dihydroxynaphthalene: A closely related compound used as a starting material for the synthesis of sulfonic acids and divinylnaphthalenes.
3,4-Dihydronaphthalen-1(2H)-one: Another similar compound studied for its anticancer properties and ability to inhibit the Bcl-2 protein.
Uniqueness
2-(7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl)acetic acid is unique due to its specific substitution pattern and the presence of both hydroxyl and acetic acid groups. This combination of functional groups provides it with distinct chemical reactivity and potential biological activities that are not observed in its closely related compounds.
Properties
CAS No. |
606941-29-1 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-(7,8-dihydroxy-7,8-dihydronaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H12O4/c13-10-4-3-8-2-1-7(6-11(14)15)5-9(8)12(10)16/h1-5,10,12-13,16H,6H2,(H,14,15) |
InChI Key |
PTPUQJOGMKBXFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CC(=O)O)C(C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















